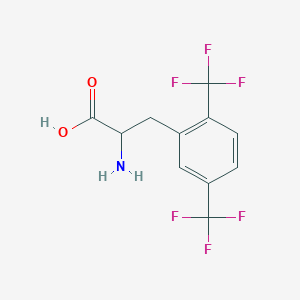

2,5-Bis(trifluoromethyl)-DL-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Bis(trifluoromethyl)aniline is a haloalkyl substituted aniline . It has a molecular formula of (CF3)2C6H3NH2 . It’s a liquid at room temperature with a refractive index of 1.432 and a density of 1.467 g/mL at 25 °C .

Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)aniline, a related compound, has been analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)aniline has a boiling point of 70-71 °C/15 mmHg and a density of 1.467 g/mL at 25 °C . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, has a melting point of 95-98 °C .

Scientific Research Applications

Peptide Synthesis and Modification

A notable application of 2,5-Bis(trifluoromethyl)-DL-phenylalanine is in peptide synthesis and modification. Research has shown that sulfurane-based coupling agents, such as bis-[alpha,alpha-bis(trifluoromethyl)-benzyloxy]diphenylsulfur (BTBDS), facilitate rapid amide bond formation between Nalpha-urethane-protected l-amino acids and l-phenylalanine ethyl ester, yielding dipeptide esters with excellent yields and no detectable racemization. This method is particularly valuable in racemization-sensitive systems and segment condensation, underscoring the compound's utility in synthesizing peptides with high purity and specificity (Slaitas & Yeheskiely, 2002).

Catalysis and Enzyme Mimicry

The compound and its derivatives have been utilized in catalysis, demonstrating the ability to mimic enzyme functions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a key role in accelerating the amidation process by preventing the coordination of amines, thus facilitating the synthesis of complex peptides (Wang, Lu, & Ishihara, 2018).

Material Science and Polymer Research

In material science and polymer research, 2,5-Bis(trifluoromethyl)-DL-phenylalanine has contributed to the development of novel materials. A study on novel optically active poly(amide–imide)s synthesized from N,N′-(4,4′-carbonyldiphthaloyl)-bis-l-phenylalanine diacid chloride and aromatic diamines showcases the compound's relevance in creating materials with unique optical properties. These polymers exhibit high yield and inherent viscosity, signifying their potential in advanced material applications (Mallakpour, Hajipour, & Zamanlou, 2002).

Biosensors and Analytical Applications

The role of 2,5-Bis(trifluoromethyl)-DL-phenylalanine extends into the development of biosensors and analytical tools. Research focusing on the electrochemical sensors and biosensors for phenylalanine electroanalysis illustrates the compound's utility in detecting phenylalanine concentrations in biological fluids. This is crucial for diagnosing and monitoring phenylketonuria, a genetic disorder, underscoring the compound's significance in medical diagnostics (Dinu & Apetrei, 2020).

Safety And Hazards

2,5-Bis(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name |

2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWZMUJYBVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)-DL-phenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)

![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)